molecular formula C20H18N2OS B10974004 N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10974004
M. Wt: 334.4 g/mol
InChI Key: XLUOIOJIENJAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position, a phenyl group, and a phenylsulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-bromoacetophenone with thiophenol in the presence of a base such as potassium carbonate to form 2-phenyl-2-(phenylsulfanyl)acetophenone.

    Introduction of the Pyridine Ring: The next step involves the introduction of the pyridine ring. This can be achieved by reacting the intermediate with 5-methyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the acetamide moiety to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can engage in hydrophobic interactions, while the pyridine ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylpyridin-2-yl)-2-phenylacetamide: Lacks the phenylsulfanyl group, which may reduce its hydrophobic interaction potential.

    N-(5-methylpyridin-2-yl)-2-(phenylsulfanyl)acetamide: Lacks the phenyl group, which may affect its overall stability and reactivity.

Uniqueness

N-(5-methylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both phenyl and phenylsulfanyl groups, which enhance its interaction capabilities and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H18N2OS/c1-15-12-13-18(21-14-15)22-20(23)19(16-8-4-2-5-9-16)24-17-10-6-3-7-11-17/h2-14,19H,1H3,(H,21,22,23)

InChI Key

XLUOIOJIENJAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.